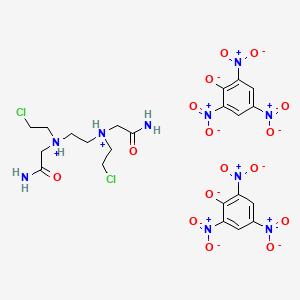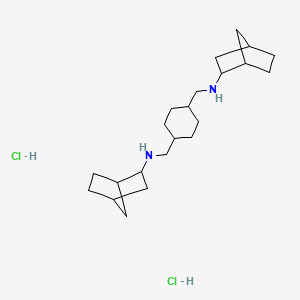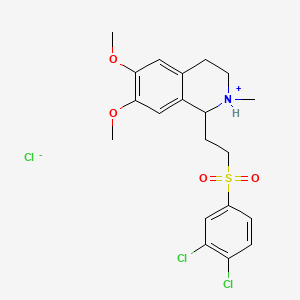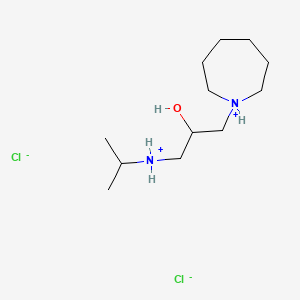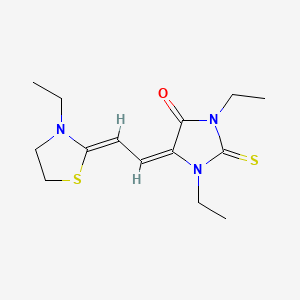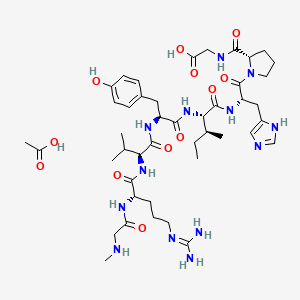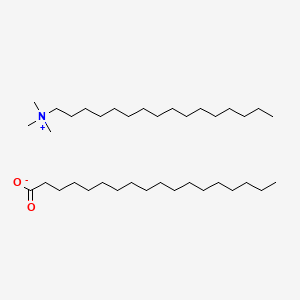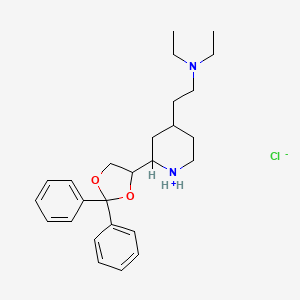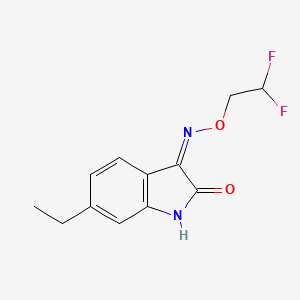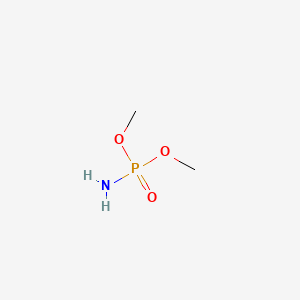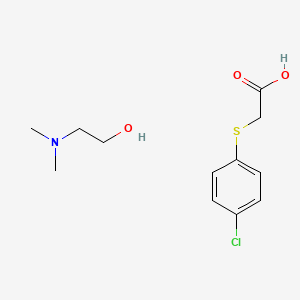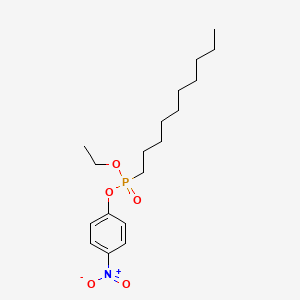
p-Nitrophenyl ethyl decylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl ethyl decylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl ring, an ethyl group, and a decyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl decylphosphonate typically involves the reaction of p-nitrophenol with ethyl decylphosphonate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrophenyl ethyl decylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in organic solvents such as dichloromethane.
Major Products:
Hydrolysis: p-Nitrophenol and ethyl decylphosphonic acid.
Nucleophilic Substitution: Substituted p-nitrophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrophenyl ethyl decylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of p-Nitrophenyl ethyl decylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine .
Comparación Con Compuestos Similares
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
EPNO (O-ethyl O-p-nitrophenyl phenylphosphonate): Similar in structure but lacks the decyl chain.
Propiedades
Número CAS |
10368-20-4 |
|---|---|
Fórmula molecular |
C18H30NO5P |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3 |
Clave InChI |
QAZQTRDRKXPDMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


